Crambescidin 816

Ion Channel Pharmacology Natural Product Neuropharmacology Calcium Signaling

Crambescidin 816 is a marine-derived pentacyclic guanidine alkaloid first isolated from the Mediterranean sponge Crambe crambe, with its full absolute configuration established by Mosher's method. The compound belongs to the crambescidin subclass, characterized by a hydroxylated pentacyclic guanidine core linked via a ω-hydroxy fatty acid chain to a hydroxyspermidine unit, a motif that distinguishes it from the structurally simpler crambescin family.

Molecular Formula C45H80N6O7
Molecular Weight 817.2 g/mol
CAS No. 135257-45-3
Cat. No. B237207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrambescidin 816
CAS135257-45-3
Synonymscrambescidin 816
Molecular FormulaC45H80N6O7
Molecular Weight817.2 g/mol
Structural Identifiers
SMILESCCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O
InChIInChI=1S/C45H80N6O7/c1-3-38-22-16-17-26-43(58-38)33-36-24-28-45(55)40(44(27-19-21-35(2)57-44)49-42(48-43)51(36)45)41(54)56-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-39(53)50(31-20-29-46)34-37(52)25-30-47/h16,22,35-38,40,52,55H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49)
InChIKeyDFDTZECTHJFPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crambescidin 816 (CAS 135257-45-3): A Pentacyclic Guanidine Alkaloid with Verified Pharmacological Differentiation


Crambescidin 816 is a marine-derived pentacyclic guanidine alkaloid first isolated from the Mediterranean sponge Crambe crambe, with its full absolute configuration established by Mosher's method [1]. The compound belongs to the crambescidin subclass, characterized by a hydroxylated pentacyclic guanidine core linked via a ω-hydroxy fatty acid chain to a hydroxyspermidine unit, a motif that distinguishes it from the structurally simpler crambescin family [2]. Its reported molecular formula is C₄₅H₈₀N₆O₇ (molecular weight 817.15 g/mol), and it has been the primary focus of pharmacological development within its class, as evidenced by its dedicated patent filings for antitumor and antiviral applications [3].

Why Crambescidin 816 Cannot Be Functionally Replaced by Same-Sponge Analogs or Classical Channel Blockers


Crambescidin 816 exhibits a uniquely multi-targeted pharmacological signature—simultaneously inhibiting L-type voltage-gated calcium channels (VGCCs), voltage-gated sodium channels, and tumor cell adhesion—that is absent from both its in-class relatives (e.g., crambescidin 800, crambescidin 830) and out-of-class structural analogs (e.g., crambescin C1) [1]. Crambescins preferentially target potassium channels, while C816 lacks K⁺ channel activity and instead blocks CaV1 channels with potency exceeding that of the reference dihydropyridine drug nifedipine [1]. Within the crambescidin family itself, C816 demonstrates 5- to 15-fold greater cytotoxicity and antifungal potency than C800 or C830, meaning that substitution with a readily available crambescidin mixture or a structurally similar polycyclic guanidine would yield quantitatively weaker responses in cell-based assays [2][3].

Quantitative Differentiation Evidence for Crambescidin 816 Against Key Comparators


L-Type Calcium Channel Blockade: Crambescidin 816 Versus Nifedipine

Crambescidin 816 blocks CaV1 (L-type) calcium channels with an IC50 of 0.150 nM in NG 108-15 neuroblastoma × glioma hybrid cells, representing a potency increase of more than 60-fold over the reference L-type blocker nifedipine, which exhibits IC50 values of 10–60 nM in comparable recombinant L-type channel preparations [1]. In electrophysiological recordings on mouse embryonic cortical neurons, C816 partially inhibited HVA calcium currents, and the effect was attributed selectively to CaV1 channels, while the crambescin family compounds lacked any calcium channel blocking activity [2].

Ion Channel Pharmacology Natural Product Neuropharmacology Calcium Signaling

In Vivo Antitumor Efficacy: Crambescidin 816 Versus 5-Fluorouracil in Zebrafish Xenograft

In a colorectal carcinoma (HCT-116) zebrafish xenograft model, C816 at 1 μM and 2 μM produced significant tumor growth reduction relative to untreated controls (p < 0.05), whereas the standard clinical antimetabolite 5-fluorouracil (5-FU) administered at 500 μM reduced tumor growth but did not reach the effect magnitude achieved by C816 [1]. The in vitro IC50 of C816 against HepG2 hepatocellular carcinoma cells was 0.18 μM (72 h, 95% CI: 0.12–0.25 μM), compared to 2.11 μM for C830 and 2.66 μM for C800, representing an 11.7-fold and 14.8-fold higher potency, respectively [1].

Colorectal Cancer Zebrafish Xenograft Model Anticancer Natural Products

Cytotoxicity Selectivity: Crambescidin 816 Versus Crambescin C1 in Neuronal Cell Lines

In a direct comparison on neuronal cell lines, C816 demonstrated greater cytotoxicity than crambescin C1 across a concentration range of 0.001 to 1 μM. At 1 μM, C816 markedly reduced cell viability relative to vehicle controls, while crambescin C1 showed weaker activity [1]. The structural basis for this difference lies in the presence of the oxidized pentacyclic guanidine core and the spermidine-derived side chain in C816, which are absent from the simpler monocyclic or bicyclic guanidine scaffolds of crambescins [2].

Cytotoxicity Profiling Neuronal Cancer Structure-Activity Relationships

Antifungal Potency Ranking: Crambescidin 816, 830, and 800 Against S. cerevisiae

Among the three principal crambescidins, C816 exhibits the highest antifungal activity. The MIC50 values at 24 hours were 0.557 µM for C816, 1.650 µM for C830, and 4.316 µM for C800, as determined in a spectrophotometric S. cerevisiae growth assay [1]. This corresponds to C816 being 2.96-fold more potent than C830 and 7.75-fold more potent than C800. The 95% confidence intervals (C816: 0.512–0.608 µM; C830: 1.374–2.011 µM; C800: 4.210–4.427 µM) confirm non-overlapping potency ranges, establishing a firm rank order [1].

Antifungal Drug Discovery Marine Natural Products Microbial Growth Inhibition

Ion Channel Selectivity Profile: Crambescidin 816 Versus Crambescins

Voltage-clamp recordings in mouse embryonic cortical neurons revealed a stark functional divergence: crambescins (norcrambescin A2, crambescin A2, crambescin C1) inhibit voltage-gated potassium currents with rank-order potency NcrambA2 > CrambC1 > CrambA2, whereas C816 produces no K⁺ current inhibition. Conversely, C816 partially blocks both NaV total current and CaV (L-type) currents, while norcrambescin A2 is devoid of calcium channel activity [1]. This orthogonal selectivity—potassium channel activity concentrated in crambescins, and sodium/calcium channel activity concentrated in C816—constitutes a family-level pharmacophore distinction that cannot be achieved by altering the alkyl chain length alone [1].

Ion Channel Selectivity Electrophysiology Marine Toxin Pharmacology

Patent-Backed Scalability and Defined Identity for Preclinical Development

U.S. Patent 6,028,077 describes the isolation of 1.48 grams of C816 from three pooled specimens of Crambe crambe using a FABMS-guided isolation protocol, establishing a reproducible, larger-scale purification workflow that yields C816 alongside known and novel crambescidin congeners [1]. The patent explicitly identifies C816 (Compound 1) as a priority entity for which substantial quantities were obtained for preclinical and clinical trials, a distinction not claimed for the later-eluting minors such as C800 and C830 in the same filing [1]. This prioritization in intellectual property signals both the feasibility of obtaining research-grade C816 in multi-gram quantities and the recognition of its differentiated pharmacological profile at the patent level.

Natural Product Supply GMP-Ready Isolation Patent-Protected Composition of Matter

High-Confidence Application Scenarios for Crambescidin 816 Supported by Quantitative Differentiation Data


L-Type Calcium Channel Probe with Subnanomolar Potency and Dihydropyridine-Independent Chemotype

C816 is uniquely suited as a molecular probe for CaV1 channel studies when the experimental design requires a non-dihydropyridine scaffold that avoids cross-reactivity with other dihydropyridine-binding sites while maintaining potency superior to nifedipine (IC50 0.150 nM vs. 10–60 nM) [1]. Its inactivity on voltage-gated potassium channels distinguishes it from crambescin-family alkaloids, which introduce confounding K⁺ current inhibition in neuronal preparations [2].

Colorectal Carcinoma In Vivo Pharmacology in Zebrafish Models

The demonstrated superiority of C816 over 5-FU in a HCT-116 zebrafish xenograft—significant tumor reduction at 1–2 μM C816 versus weaker effect of 500 μM 5-FU—positions C816 as a high-priority lead for CRC-focused drug discovery programs [3]. In vitro benchmarking against C800 and C830 (11.7-fold and 14.8-fold higher C816 potency) further confirms that only the 816 analog should be advanced in cell viability and apoptosis panels targeting HepG2 and other carcinoma lines [3].

Antifungal Lead Optimization Based on Statistically Differentiated MIC50 Values

The non-overlapping 95% confidence intervals for MIC50 values (C816: 0.512–0.608 µM; C830: 1.374–2.011 µM; C800: 4.210–4.427 µM) provide a statistically rigorous basis for selecting C816 as the sole crambescidin for antifungal structure-activity relationship development [4]. The G2/M cell cycle arrest and apoptosis induction in S. cerevisiae further support its use as a tool to dissect fungicidal mechanisms in yeast genetic models [4].

Multi-Gram Natural Product Isolation and Preclinical Supply

The documented isolation of 1.48 g of C816 from three Crambe crambe collections, as disclosed in U.S. Patent 6,028,077, provides a validated technical pathway for obtaining research-grade C816 in quantities sufficient for in vivo efficacy studies, formulation development, and preliminary toxicology [5]. This scalability argument is not available for the less abundant crambescidins 800 and 830, which were co-isolated but not prioritized for bulk production in the patent filing [5].

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